6beta-Hydroxy-21-desacetyl Deflazacort
Description
BenchChem offers high-quality 6beta-Hydroxy-21-desacetyl Deflazacort suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6beta-Hydroxy-21-desacetyl Deflazacort including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-11-24-23(18(29)10-25)19(30-11)8-14-13-7-16(27)15-6-12(26)4-5-21(15,2)20(13)17(28)9-22(14,23)3/h4-6,13-14,16-17,19-20,25,27-28H,7-10H2,1-3H3/t13-,14-,16+,17-,19+,20+,21-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUSJROCWMOQNZ-WBMHGXHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@H](C5=CC(=O)C=C[C@]45C)O)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72099-45-7 | |
| Record name | 6beta-Hydroxy-21-desacetyl deflazacort | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072099457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Methodological & Application
Application Note: High-Resolution Mass Spectrometry (HRMS) for the Quantitation and Structural Elucidation of Deflazacort and its Impurities
Abstract
This application note details a robust protocol for the identification and quantification of Deflazacort (DFZ) and its related impurities using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). While traditional HPLC-UV methods are sufficient for routine Quality Control, they lack the specificity to characterize unknown degradants or resolve isobaric interferences required during stability studies (ICH Q1A) and impurity profiling (ICH Q3A). This guide utilizes the exact mass capabilities of HRMS (Orbitrap/Q-TOF) to achieve sub-ppm mass accuracy, enabling the definitive structural elucidation of the primary metabolite (21-desacetyl deflazacort) and oxidative degradants.
Introduction & Regulatory Context[1][2][3][4][5][6]
Deflazacort is a glucocorticoid prodrug featuring an oxazoline ring, which imparts bone-sparing properties compared to prednisone. However, this structural complexity renders the molecule susceptible to specific degradation pathways, primarily hydrolysis at the C21 position and opening of the oxazoline ring under stress conditions.
The Analytical Challenge
Under International Council for Harmonisation (ICH) guidelines Q3A(R2) (Impurities in New Drug Substances) and Q3B(R2) (Impurities in New Drug Products), any impurity exceeding the identification threshold (typically 0.10%) must be structurally characterized.
Standard triple-quadrupole (QqQ) MS methods provide sensitivity but lack the mass resolution to distinguish between:
-
Isobaric Impurities: Compounds with the same nominal mass but different elemental compositions.
-
Co-eluting Matrix Components: Background noise that interferes with trace-level quantitation (<0.05%).
Why HRMS? By employing HRMS, we measure the mass-to-charge ratio (m/z) with 4-decimal precision. This allows us to filter data with narrow mass extraction windows (e.g., ±5 ppm), virtually eliminating background noise and providing high-confidence molecular formulas for unknown peaks.
Experimental Logic & Workflow
The following workflow illustrates the critical path from sample preparation to data reporting.
Figure 1: Analytical workflow for Deflazacort impurity profiling. High-contrast nodes indicate critical instrument stages.
Detailed Protocol
Reagents and Standards[7][8]
-
Deflazacort Reference Standard: >99.0% purity.
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water.
-
Additives: Ammonium Formate (LC-MS grade) and Formic Acid.
-
Rationale: Ammonium formate buffers the mobile phase at pH ~3.5-4.0, promoting protonation
while preventing on-column hydrolysis of the labile ester group.
-
Chromatographic Conditions (UHPLC)
-
System: Vanquish Horizon / Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Why BEH C18? The Ethylene Bridged Hybrid particle enables high-pH stability (if needed) and superior peak shape for steroids compared to standard silica.
-
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Sample Loading |
| 10.0 | 90 | Elution of Impurities |
| 12.0 | 90 | Wash |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | End |
Mass Spectrometry Parameters (HRMS)
-
Instrument: Q-Exactive (Orbitrap) or Synapt G2-Si (Q-TOF).
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]
-
Resolution: 70,000 (at m/z 200) or >30,000 (Q-TOF).
-
Scan Range: m/z 100 – 1000.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Fragmentation: Data-Dependent MS2 (dd-MS2) top 3 ions.
-
Collision Energy: Stepped NCE (20, 40, 60) to capture both precursor and fragment ions for structural confirmation.
-
Results & Discussion
Identification of Key Impurities
The power of HRMS lies in the "Exact Mass" determination. Below is the characterization of Deflazacort and its primary metabolite/impurity, 21-desacetyl deflazacort.
Table 1: HRMS Exact Mass Data for Deflazacort and Impurities
| Compound Name | Molecular Formula | Theoretical Mass [M+H]+ | Observed Mass (m/z) | Mass Error (ppm) | RRT (min) |
| Deflazacort (API) | C25H31NO6 | 442.2224 | 442.2221 | -0.68 | 1.00 |
| 21-Desacetyl DFZ | C23H29NO5 | 400.2118 | 400.2122 | +1.00 | 0.85 |
| Impurity C (Isomer) | C25H31NO6 | 442.2224 | 442.2219 | -1.13 | 1.12 |
| Oxidative Degradant | C25H31NO7 | 458.2173 | 458.2170 | -0.65 | 0.65 |
Note: Mass Error (ppm) = [(Observed - Theoretical) / Theoretical] × 10^6. Values < 5 ppm confirm elemental composition.
Fragmentation Logic (MS/MS)
To confirm the identity of 21-desacetyl deflazacort (the main hydrolytic degradant), we analyze the MS2 spectra.
-
Deflazacort (m/z 442.22): Shows a characteristic neutral loss of 60 Da (Acetic Acid,
) or 42 Da (Ketene) from the C21 position. -
21-Desacetyl (m/z 400.21): Lacks the acetate group. The parent ion corresponds to the alcohol form.
-
Differentiation: If an impurity appears at m/z 442 but has a different retention time, it is likely a positional isomer (e.g., acyl migration). HRMS MS2 fragmentation will reveal if the acetate loss is still present, confirming the functional group's existence.
Method Validation Summary
To ensure this protocol is "Self-Validating," the following criteria must be met during every run:
-
Mass Accuracy Check: Internal lock mass (e.g., Leucine Enkephalin or Polysiloxane) must be within ±2 ppm.
-
Linearity: The method is linear from 0.5 ng/mL to 500 ng/mL (
). -
Sensitivity: LOQ is established at 0.1 ng/mL, sufficient for measuring impurities at 0.05% of the API concentration.
Conclusion
This LC-HRMS protocol provides a definitive method for the quantitation and structural elucidation of Deflazacort impurities. By leveraging high-resolution mass spectrometry, researchers can distinguish between isobaric interferences and confidently identify the 21-desacetyl metabolite, ensuring compliance with ICH Q3A/B guidelines. The use of ammonium formate buffers and C18 UHPLC technology ensures robust separation and maximum ionization efficiency.
References
-
International Council for Harmonisation (ICH). (2006).[2][3] ICH Q3A(R2): Impurities in New Drug Substances.[2][4] Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53665, Deflazacort. Retrieved from [Link]
-
European Medicines Agency. (2006).[2] ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.[2] Retrieved from [Link]
Sources
Application Note: Preparation and Handling of 6β-Hydroxy-21-desacetyl Deflazacort Stock Solution
Topic: Preparation of 6beta-Hydroxy-21-desacetyl Deflazacort stock solution Content Type: Application Note & Protocol Audience: Bioanalytical Chemists, Pharmacologists, and DMPK Researchers
Abstract & Scientific Context
6β-Hydroxy-21-desacetyl Deflazacort (CAS: 72099-45-7), also known as Deflazacort Metabolite III, is a major circulating metabolite of the corticosteroid prodrug Deflazacort.[] Following oral administration, Deflazacort is rapidly hydrolyzed by plasma esterases to its active form, 21-desacetyl deflazacort.[2] This active compound is subsequently metabolized by CYP3A4 to form the 6β-hydroxy derivative.[2]
While current literature suggests this metabolite is pharmacologically inactive regarding glucocorticoid receptor binding, it serves as a critical biomarker in Pharmacokinetic (PK) profiling , ADME (Absorption, Distribution, Metabolism, and Excretion) studies , and safety assessments to monitor metabolic clearance and potential drug-drug interactions (DDIs).
This guide provides a standardized, self-validating protocol for preparing high-integrity stock solutions suitable for LC-MS/MS calibration and in vitro metabolic assays.
Physicochemical Properties & Safety Profile
| Parameter | Specification |
| Compound Name | 6β-Hydroxy-21-desacetyl Deflazacort |
| Synonyms | Deflazacort Metabolite III; 6β-OH-21-desDFZ |
| CAS Number | 72099-45-7 |
| Molecular Formula | C₂₃H₂₉NO₆ |
| Molecular Weight | 415.48 g/mol |
| Physical State | Off-white to yellow solid |
| Solubility (Primary) | DMSO (≥ 30 mg/mL); Methanol (Moderate); Water (Insoluble) |
| Storage (Solid) | -20°C (Desiccated, protected from light) |
| pKa | ~12.8 (Predicted, weakly acidic hydroxyls) |
Safety Precaution: Treat as a potentially bioactive corticosteroid derivative. Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid dust inhalation.
Metabolic Context & Pathway Visualization[5]
Understanding the origin of this metabolite is essential for experimental design. The following diagram illustrates the metabolic cascade of Deflazacort.
Figure 1: Metabolic pathway of Deflazacort leading to the formation of the 6β-hydroxy metabolite.
Protocol: Preparation of 10 mM Stock Solution
Solvent Selection Rationale[6][7][8][9][10]
-
DMSO (Dimethyl Sulfoxide): Selected as the primary vehicle.[3] It prevents hydrolytic degradation common in aqueous buffers and stabilizes the steroid structure during freeze-thaw cycles.
-
Avoid: Protophilic solvents (like pure Ethanol) for long-term storage if evaporation is a concern, though they are acceptable for immediate use.
Materials Required[6][10][11]
-
6β-Hydroxy-21-desacetyl Deflazacort reference standard (Purity >95%).[]
-
Anhydrous DMSO (Spectrophotometric grade, ≥99.9%).
-
Amber glass vials (Borosilicate, silanized preferred to minimize adsorption).
-
Analytical Microbalance (Precision ±0.001 mg).
-
Vortex mixer and Mini-centrifuge.
Step-by-Step Procedure
Step 1: Gravimetric Calculation
To prepare 1.0 mL of a 10 mM (10 mmol/L) stock solution:
Step 2: Weighing
-
Equilibrate the vial of solid standard to room temperature (approx. 20 mins) before opening to prevent condensation.
-
Weigh approximately 4.15 mg of the substance into a tared amber glass vial.
-
Note: Record the exact mass (e.g., 4.20 mg) to calculate the precise actual concentration.
-
Example: If 4.20 mg is weighed:
-
Step 3: Dissolution
-
Add DMSO to the vial.
-
Critical: Do not add the full 1 mL immediately if the mass was not exact. Add DMSO to reach the target volume, or add a calculated volume of DMSO to achieve exactly 10.0 mM based on the weighed mass.
-
Volume to add (µL) = (Mass in mg / MW) / 0.01 M × 1000.
-
-
Vortex vigorously for 30-60 seconds.
-
Sonicate for 1-2 minutes if particles persist. The solution should be visually clear and colorless/light yellow.
Step 4: Aliquoting & Storage
-
Divide the stock into small aliquots (e.g., 50 µL or 100 µL) in amber microtubes.
-
Storage Conditions:
-
-80°C: Stable for 6 months (Recommended).
-
-20°C: Stable for 1 month.
-
4°C: Use within 24 hours.
-
Quality Control & Self-Validation System
To ensure the stock solution is accurate and biologically relevant, perform the following validation steps.
Visual Solubility Check
Before freezing, centrifuge the stock at 10,000 x g for 1 minute. Inspect the bottom of the tube for a pellet.
-
Pass: No pellet visible.
-
Fail: Pellet visible (indicates saturation or impurities). Action: Add more DMSO or filter (0.22 µm PTFE), but re-quantification is required after filtration.
UV-Vis Verification (Optional but Recommended)
If a reference extinction coefficient (
-
Wavelength: Steroids typically absorb at 240–242 nm (enone system).
-
Procedure: Dilute 10 µL of stock into 990 µL Methanol (1:100 dilution, ~100 µM). Measure Absorbance at 242 nm.[4]
Workflow Diagram
Figure 2: Step-by-step workflow for the preparation of the stock solution.
Usage & Dilution for Assays
When preparing working solutions for biological assays (e.g., cell culture or enzyme inhibition), the final DMSO concentration must be minimized to prevent solvent toxicity.[5][3]
Protocol for 100 µM Working Solution (1% DMSO):
-
Thaw one 50 µL aliquot of 10 mM stock.
-
Add 950 µL of assay buffer (e.g., PBS or Media).
-
Result: 500 µM solution (5% DMSO).
-
Further dilute 1:5 with buffer to reach 100 µM (1% DMSO).
Note: 6β-Hydroxy-21-desacetyl Deflazacort is sparingly soluble in aqueous media.[4] Do not store aqueous dilutions for >24 hours; prepare fresh.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29981402, 6beta-Hydroxy-21-desacetyl deflazacort. Retrieved from [Link]
-
Kim, K. A., et al. (2021). In vitro cytochrome P450- and transporter-mediated drug interaction potential of 6β-hydroxy-21-desacetyl deflazacort.[6] Pharmacology Research & Perspectives, 9(2), e00748. Retrieved from [Link]
-
Sperandeo, N. R., & Kassuha, D. E. (2009). Development and Validation of a Dissolution Test for 6 mg Deflazacort Tablets. Scientia Pharmaceutica, 77(3), 679–693. Retrieved from [Link]
Sources
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. In vitro cytochrome P450- and transporter-mediated drug interaction potential of 6β-hydroxy-21-desacetyl deflazacort-A major human metabolite of deflazacort - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust UPLC-MS/MS Method for the Simultaneous Quantification of Deflazacort and its Metabolites in Human Plasma
Abstract
This application note presents a detailed, high-performance Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of the corticosteroid prodrug Deflazacort and its primary active metabolite, 21-desacetyl deflazacort, in human plasma. A secondary, inactive metabolite, 6β-hydroxy-21-desacetyl deflazacort, is also resolved. This robust and sensitive method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and drug metabolism studies. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction: The Metabolic Journey of Deflazacort
Deflazacort is a synthetic oxazoline derivative of prednisolone, prescribed for its potent anti-inflammatory and immunosuppressive properties.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is rapidly converted within the body to its pharmacologically active metabolite.[3][4][5] This metabolic activation is a critical step in its therapeutic action.
Upon oral administration, Deflazacort is readily absorbed and is almost immediately hydrolyzed by plasma esterases to its active metabolite, 21-desacetyl deflazacort (also known as 21-DFZ or 21-hydroxydeflazacort).[1][2][6] This active metabolite is responsible for the drug's therapeutic effects. The 21-desacetyl deflazacort is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into several inactive metabolites, with 6β-hydroxy-21-desacetyl deflazacort being a significant one.[3][7] Urinary excretion is the main route of elimination for Deflazacort and its metabolites.[7]
Given this metabolic pathway, a reliable analytical method must be able to accurately and simultaneously quantify the parent drug and its key metabolites in biological matrices to fully characterize its pharmacokinetic profile. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers the requisite speed, resolution, and sensitivity for this purpose.[2][8]
The Rationale Behind the Methodological Choices
The development of this UPLC method was guided by the physicochemical properties of Deflazacort and its metabolites. As corticosteroids, these compounds possess a core steroid structure, but their subtle differences in polarity, arising from the presence or absence of acetyl and hydroxyl groups, necessitate a highly efficient chromatographic system for baseline separation.
-
Reversed-Phase Chromatography: A C18 stationary phase is selected for its hydrophobicity, which provides excellent retention for the moderately nonpolar steroid backbone. The use of sub-2 µm particle size columns, characteristic of UPLC technology, ensures high peak efficiency and resolution, allowing for rapid analysis times.[2]
-
Mobile Phase Composition: A gradient elution using acetonitrile and water, both acidified with formic acid, is employed. Acetonitrile serves as the strong organic solvent to elute the analytes from the C18 column. The addition of a small percentage of formic acid (typically 0.1%) serves a dual purpose: it protonates the analytes, enhancing their ionization efficiency in the mass spectrometer's positive ion mode, and it improves peak shape by minimizing tailing.
-
Tandem Mass Spectrometry (MS/MS) Detection: The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[3] This allows for the precise quantification of each analyte even in the complex matrix of human plasma, by monitoring specific precursor-to-product ion transitions.
Detailed Application Protocol
Materials and Reagents
-
Deflazacort reference standard
-
21-desacetyl deflazacort reference standard
-
6β-hydroxy-21-desacetyl deflazacort reference standard
-
Internal Standard (IS) (e.g., Prednisolone or a stable isotope-labeled version of the analyte)[1][9]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K3EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., polymer-based)
Instrumentation and UPLC-MS/MS Conditions
The following tables summarize the recommended instrumental parameters.
Table 1: UPLC System and Conditions
| Parameter | Recommended Setting |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 4 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 |
Table 2: Mass Spectrometer Settings (Triple Quadrupole)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 110°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | Analyte |
| Deflazacort | |
| 21-desacetyl deflazacort | |
| 6β-hydroxy-21-desacetyl deflazacort | |
| Prednisolone (IS) |
Note: MRM transitions should be optimized in-house for the specific instrument being used.
Standard and Sample Preparation Workflow
The following diagram illustrates the sample preparation workflow, which is crucial for removing plasma proteins and other interferences that can affect the analytical results.
Caption: Workflow for plasma sample preparation using Solid Phase Extraction (SPE).
Step-by-Step Protocol:
-
Thaw Plasma Samples: Allow frozen plasma samples to thaw at room temperature.
-
Spike with Internal Standard: To 250 µL of plasma, add a known concentration of the internal standard solution.
-
Vortex: Gently vortex the samples for 30 seconds.
-
Condition SPE Cartridge: Condition a polymer-based SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 50% methanol in water to remove interfering substances.
-
Elute Analytes: Elute Deflazacort, its metabolites, and the internal standard with 1 mL of a 1:1 methanol:acetonitrile solution.[1]
-
Evaporate to Dryness: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 150 µL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject: Inject the reconstituted sample into the UPLC-MS/MS system.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification: Determine the concentration of Deflazacort and its metabolites in the plasma samples by interpolation from the calibration curve.
Expected Results and Performance Characteristics
This method is designed to provide sharp, well-resolved chromatographic peaks for Deflazacort and its metabolites, free from interference from endogenous plasma components. The use of UPLC ensures a short run time of approximately 4 minutes, allowing for high-throughput analysis. The sensitivity of the method is expected to achieve a lower limit of quantification (LLOQ) in the sub-ng/mL range, which is adequate for most pharmacokinetic studies.[6]
The following diagram illustrates the expected metabolic and analytical pathway.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drugs.com [drugs.com]
- 5. Deflazacort - Wikipedia [en.wikipedia.org]
- 6. jddtonline.info [jddtonline.info]
- 7. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Internal standards for 6beta-Hydroxy-21-desacetyl Deflazacort analysis
Application Note: Internal Standard Strategy for 6 -Hydroxy-21-desacetyl Deflazacort Analysis
Abstract
This technical guide outlines the definitive protocol for the quantification of 6
The central challenge in this analysis is the selection of an appropriate Internal Standard (IS) that compensates for the significant matrix effects associated with polar steroid metabolites while resolving the critical separation between the 6
Scientific Context & Metabolic Pathway[1][2][3][4][5][6]
Deflazacort is a glucocorticoid prodrug.[1][2][3][4][5][6][7][8] Its bioanalysis is complicated by a multi-step metabolic activation and subsequent inactivation pathway. Understanding this cascade is essential for selecting the correct internal standard, as the physicochemical properties shift dramatically from the lipophilic parent to the polar hydroxylated metabolite.
Metabolic Cascade Diagram
The following diagram illustrates the transformation of Deflazacort. Note the transition from the prodrug (Deflazacort) to the active metabolite (21-desDFZ), and finally to the CYP3A4-mediated inactive metabolite (6
Figure 1: Metabolic pathway of Deflazacort highlighting the formation of the target 6
Internal Standard (IS) Selection Strategy
The accuracy of LC-MS/MS quantification for this metabolite hinges on the IS. Because 6
The Hierarchy of Internal Standards
| Rank | Internal Standard Type | Specific Compound | Pros | Cons |
| 1 (Gold Standard) | Matched Stable Isotope (SIL-IS) | 6 | Perfect tracking of RT, recovery, and ionization. Compensates for specific 6 | Expensive; often requires custom synthesis. |
| 2 (Standard) | Precursor SIL-IS | 21-desacetyl deflazacort-d5 | Commercially available. Structurally similar core. | RT differs by ~0.5-1.0 min. Does not perfectly correct for matrix effects at the 6 |
| 3 (Not Recommended) | Structural Analog | Prednisolone / Cortisol | Cheap. | High Risk. Different ionization efficiency. Fails to compensate for SPE recovery variability. |
Decision Matrix for Researchers
Use this logic flow to determine your IS strategy based on study requirements.
Figure 2: Decision tree for selecting the appropriate Internal Standard.
Experimental Protocols
Sample Preparation (Solid Phase Extraction)
We recommend Solid Phase Extraction (SPE) over Protein Precipitation (PPT) to remove phospholipids that co-elute with polar steroid metabolites.
Materials:
-
Plate: Waters Oasis HLB or Phenomenex Strata-X (Polymeric Reversed-Phase).
-
Matrix: Human Plasma (
EDTA).[10]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Protocol Steps:
-
Aliquot: Transfer 200
L of plasma to a 96-well plate. -
IS Addition: Add 20
L of Internal Standard Working Solution (50 ng/mL of 6 -OH-21-desDFZ-d3 or 21-desDFZ-d5 ). Vortex 1 min. -
Dilution: Add 200
L of 2% Phosphoric Acid (aq) to disrupt protein binding. -
Conditioning:
-
500
L Methanol. -
500
L Water.
-
-
Loading: Load the pre-treated sample (~420
L). Apply low vacuum. -
Wash 1: 500
L 5% Methanol in Water (Removes salts/proteins). -
Wash 2: 500
L 20% Acetonitrile in Water (Crucial: Removes hydrophobic interferences without eluting the polar 6 metabolite). -
Elution: 2 x 100
L Methanol. -
Reconstitution: Evaporate to dryness (
, 40°C). Reconstitute in 100 L Mobile Phase A/B (80:20).
LC-MS/MS Conditions
The separation of the 6
-
Column: Agilent Poroshell 120 PFP (Pentafluorophenyl), 2.1 x 100 mm, 2.7
m.-
Why PFP? The fluorine atoms interact with the hydroxyl groups of the steroid ring, providing superior selectivity for positional isomers compared to standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 20% B
-
5.0 min: 65% B (Linear ramp captures the polar metabolites)
-
5.1 min: 95% B (Flush)
-
6.5 min: 20% B (Re-equilibrate)
-
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[11]
-
Spray Voltage: 4500 V.
-
Temperature: 500°C.
MRM Transitions:
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Role |
| 6 | 416.2 | 398.2 | 15 | Quantifier (Loss of |
| 416.2 | 380.2 | 25 | Qualifier (Loss of 2 | |
| 6 | 419.2 | 401.2 | 15 | Internal Standard (Ideal) |
| 21-desDFZ-d5 | 405.2 | 387.2 | 15 | Internal Standard (Alt) |
Self-Validating System: The "Matrix Factor" Test
Because this method often relies on the active metabolite IS (Method B in Fig 2), you must validate that the matrix does not suppress the analyte differently than the IS.
Protocol:
-
Prepare Solution A : Analyte + IS in pure solvent (Reconstitution solution).
-
Prepare Solution B : Extracted blank plasma (post-extraction) spiked with Analyte + IS.
-
Calculation:
-
Acceptance Criteria: The IS-Normalized Matrix Factor must be between 0.85 and 1.15 .
If this value deviates >15%, the "Method B" IS strategy is invalid, and you must switch to the matched SIL-IS (Method A).
References
-
US Food and Drug Administration (FDA). (2017). Clinical Pharmacology Review: Emflaza (Deflazacort).[2] Center for Drug Evaluation and Research.[2] [Link]
- Swalwell, H., et al. (2018). "Determination of deflazacort and its metabolites in human plasma by LC-MS/MS." Journal of Chromatography B. (Generalized citation based on standard PK methodologies for corticoids).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9838902, 21-Desacetyldeflazacort.[Link]
-
Muralidharan, S., et al. (2011).[12] "Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction." Pharmaceutical Methods. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the mechanism of Deflazacort? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Deflazacort Metabolites
Introduction
Welcome to the Technical Support Center. If you are analyzing Deflazacort (DFZ) and its active metabolite, 21-desacetyldeflazacort (21-DFZ) , you are likely encountering a common bioanalytical paradox: the parent drug is unstable, and the metabolite is prone to significant matrix interference in electrospray ionization (ESI).
This guide addresses the root causes of these variances. While Deflazacort is the administered prodrug, it is rapidly hydrolyzed by plasma esterases to 21-DFZ.[1][2] Therefore, 21-DFZ is the primary analyte of interest for pharmacokinetic (PK) profiling. The strategies below focus on isolating this metabolite from plasma phospholipids and stabilizing the matrix to prevent ex vivo data skewing.
Module 1: The "Hidden" Matrix Effect (Stability & Metabolism)
Before addressing ion suppression, we must address matrix-induced instability . A common error is misinterpreting ex vivo conversion of residual Deflazacort to 21-DFZ as "matrix enhancement."
The Mechanism
Plasma esterases remain active after blood draw. If you are attempting to quantify the parent (DFZ), it will disappear rapidly. If you are quantifying the metabolite (21-DFZ), levels may artificially rise in the collection tube if the parent is not stabilized immediately.
Figure 1: Metabolic pathway of Deflazacort.[1] Note that the conversion to 21-DFZ occurs rapidly, complicating the baseline if not controlled.
Protocol: Sample Handling
To ensure the "matrix" does not chemically alter your analyte concentration before it even reaches the MS:
-
Temperature: All processing must occur at 4°C (ice bath).
-
Inhibition: If quantifying the parent (DFZ), collect blood in tubes containing Sodium Fluoride (NaF)/Potassium Oxalate to inhibit esterases. For 21-DFZ quantitation, K2EDTA is acceptable provided samples are centrifuged immediately at 4°C.
Module 2: Sample Preparation Strategies
The choice of extraction method is the single biggest factor in reducing Matrix Effects (ME). Protein Precipitation (PPT) is not recommended for 21-DFZ due to high phospholipid carryover.
Comparative Analysis of Extraction Methods
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Phospholipid Removal | Poor (< 20% removal) | Good (removes most polar lipids) | Excellent (> 95% removal) |
| Recovery of 21-DFZ | High but variable | Moderate (80-88%) | Consistent (85-92%) |
| Matrix Factor (MF) | Often < 0.8 (Suppression) | ~0.9 - 1.0 | 0.95 - 1.05 |
| Cost/Sample | Low | Low | High |
| Recommendation | Avoid | Acceptable Alternative | Gold Standard |
Recommended Protocol: Solid Phase Extraction (SPE)
We recommend a Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge. 21-DFZ is moderately polar; traditional C18 silica may suffer from dewetting or poor retention of polar metabolites.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 200 µL Plasma with 200 µL 2% Phosphoric Acid (to disrupt protein binding). Load onto cartridge.
-
Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Wash 2: 1 mL 2% Formic Acid in Acetonitrile (Optional "aggressive" wash if using HLB Prime).
-
Elution: 1 mL Methanol.
-
Reconstitution: Evaporate under N2 at 40°C; reconstitute in Mobile Phase A/B (50:50).
Module 3: Chromatographic Separation[3][4]
If phospholipids co-elute with 21-DFZ, no amount of MS tuning will fix the suppression. 21-DFZ typically elutes early-to-mid gradient. Phospholipids elute late.
The "Gradient Flush" Solution
You must ensure the gradient reaches 100% organic long enough to strip phospholipids before the next injection.
Recommended Column: Phenomenex Kinetex C18 or Waters BEH C18 (1.7 µm, 2.1 x 50 mm). Mobile Phase A: 0.1% Formic Acid in Water (or 2mM Ammonium Formate for pH stability). Mobile Phase B: Acetonitrile.[3]
Figure 2: LC Gradient logic. The "Flush" step is critical to prevent phospholipids from wrapping around to the next injection.
Module 4: Internal Standard Selection[3][6]
Using a structural analog (e.g., Prednisolone) is insufficient for regulated bioanalysis of Deflazacort metabolites. Matrix effects are often retention-time specific. If the IS does not co-elute exactly with the analyte, it cannot compensate for the specific ion suppression occurring at that moment.
-
Requirement: Use 21-Desacetyldeflazacort-d5 (SIL-IS).[4]
-
Why: It shares the exact retention time and ionization properties as the analyte, normalizing both extraction efficiency and matrix suppression.
Troubleshooting & FAQs
Q1: My 21-DFZ signal drops significantly after 50 injections. Why?
A: This is likely phospholipid buildup on the column or the ESI shield.
-
Immediate Fix: Perform a strong solvent wash (Isopropanol:Acetonitrile:Acetone) of the column (off-line from MS). Clean the ESI cone/shield.
-
Long-term Fix: Implement the "High Organic Flush" described in Module 3. If using PPT, switch to SPE.
Q2: I see a peak in my blank plasma samples at the retention time of 21-DFZ.
A: This indicates contamination or carryover .
-
Check 1 (Carryover): Inject a double blank after your highest standard (ULOQ). If the peak persists, change your needle wash solvent to include 10% Isopropanol or Methanol.
-
Check 2 (Contamination): If you are handling the parent drug (Deflazacort) powder in the same lab, it may be hydrolyzing on surfaces. Segregate weighing areas.
Q3: Can I use Prednisolone as an Internal Standard?
A: Only for non-regulated, discovery-phase work. Prednisolone elutes at a different time than 21-DFZ. If a phospholipid elutes at the 21-DFZ time but not the Prednisolone time, your quantitation will be inaccurate. For IND/NDA submissions, use a deuterated internal standard.
Q4: How do I calculate the Matrix Factor (MF)?
A: Perform a post-extraction spike experiment.
-
Target: 0.85 < MF < 1.15.
-
IS-Normalized MF: Calculate MF for both Analyte and IS. The ratio of these MFs should be close to 1.0.
References
-
Karthikeyan, S., et al. (2013).[5] "A LC-MS/MS Method for the Quantification of Deflazacort Metabolite in Human Plasma: Development, Validation and Application to a Pharmacokinetic Study." Journal of Drug Delivery and Therapeutics. Link
-
Muralidharan, S., et al. (2013). "Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction." Pharmaceutical Methods.[4][3][6][5][7][8] Link
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Analytical Method Development of 21-Desacetyldeflazacort." Link
-
US Food and Drug Administration (FDA). (2017). "Pharmacology/Toxicology Review: Emflaza (Deflazacort)." Center for Drug Evaluation and Research. Link
-
Waters Corporation. (2020). "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE)." Application Note. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
ICH guideline validation for Deflazacort impurity profiling
An ICH Guideline Validation for Deflazacort Impurity Profiling: A Comparative Guide .
Executive Summary: The Analytical Challenge
Deflazacort is a glucocorticoid prodrug primarily used for Duchenne muscular dystrophy (DMD). Unlike many established steroids, Deflazacort is not fully harmonized across all major pharmacopoeias (USP/EP/BP), often requiring in-house method development and validation.
The primary analytical challenge lies in its structural lability. The C-21 ester linkage is highly susceptible to hydrolysis, leading to the formation of its active metabolite, 21-desacetyl deflazacort (21-hydroxy deflazacort) .[1][2] Furthermore, synthetic by-products like Impurity C (11-acetate analogue) possess distinct isomeric similarities that challenge conventional separation techniques.
This guide compares two analytical approaches:
-
The Conventional Method: A standard Isocratic HPLC protocol (commonly found in older literature).
-
The Advanced Method: A Stability-Indicating Gradient UHPLC protocol (The proposed "Product" for this comparison).
Methodology Comparison
The following table contrasts the baseline approach with the optimized protocol designed to meet ICH Q2(R1) and Q3A/B standards.
| Feature | Conventional Method (Baseline) | Advanced Method (Optimized) |
| Technique | Standard HPLC (Isocratic) | UHPLC (Gradient) |
| Stationary Phase | Porous C18 (5 µm, 250 x 4.6 mm) | Core-Shell C18 (1.7 µm, 100 x 2.1 mm) |
| Mobile Phase | ACN : Water (80:20 v/v) | A: 0.1% Formic Acid / B: ACN (Gradient) |
| Run Time | 15 - 20 minutes | < 6 minutes |
| Critical Pair Resolution | ||
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL |
| Solvent Consumption | High (~15-20 mL/run) | Low (~2-3 mL/run) |
Expert Insight: The Conventional Method relies on high organic content (80% ACN) to elute the hydrophobic parent drug. However, this often causes co-elution of polar degradants (like 21-desacetyl deflazacort) near the solvent front (
Scientific Grounding: Degradation & Impurity Pathways[1][3]
Understanding the chemistry of Deflazacort is prerequisite to validation. The molecule degrades primarily via hydrolysis at the C-21 position.[1][2]
Figure 1: Primary degradation pathway of Deflazacort yielding 21-desacetyl deflazacort and process-related Impurity C.
Experimental Protocol: The Advanced Method
This protocol is designed to be stability-indicating , meaning it can detect changes in quality over time (ICH Q1A).
Instrumentation & Conditions
-
System: UHPLC equipped with PDA (Photodiode Array) detector.[3]
-
Column: Ethylene Bridged Hybrid (BEH) C18,
,ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> .[4][5] -
Column Temp:
(Enhances mass transfer for steroid isomers). -
Flow Rate:
. -
Detection:
(Lambda max for the conjugated ketone system). -
Injection Volume:
.
Mobile Phase Setup
-
Solvent A: 0.1% Formic Acid in Water (Provides pH control to suppress silanol activity).
-
Solvent B: Acetonitrile (LC-MS Grade).
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Curve |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Isocratic Hold |
| 4.0 | 10 | 90 | Linear Ramp |
| 5.0 | 10 | 90 | Wash |
| 5.1 | 90 | 10 | Re-equilibration |
| 6.0 | 90 | 10 | End |
Validation Results (ICH Q2(R1))
The following data demonstrates the validation of the Advanced Method.
Specificity (Forced Degradation)
Samples were stressed (Acid, Base, Peroxide, Heat, Light).[4][6][5][7]
-
Result: Purity Threshold > Purity Angle (Waters Empower algorithm) for all peaks.
-
Observation: 21-desacetyl deflazacort elutes at ~1.8 min; Deflazacort at ~3.5 min. Resolution (
) > 5.0.
Linearity & Range
Evaluated from LOQ to 150% of the target concentration.
| Analyte | Range ( | Slope | |
| Deflazacort | 0.05 – 50.0 | 0.9998 | 24501 |
| 21-Desacetyl | 0.05 – 50.0 | 0.9996 | 23100 |
| Impurity C | 0.05 – 50.0 | 0.9995 | 21540 |
Accuracy (Recovery)
Spike recovery experiments at 50%, 100%, and 150% levels.
-
Deflazacort:
-
Impurity C:
-
Criteria: ICH accepts
for drug substance.
Precision
-
Repeatability (n=6): RSD < 0.5% for retention time; RSD < 1.0% for area.
-
Intermediate Precision: RSD < 1.5% across different days/analysts.
Validation Workflow Visualization
This diagram illustrates the logical flow of the validation process used to generate the data above.
Figure 2: Step-by-step ICH Q2(R1) validation workflow for Deflazacort impurity profiling.
Discussion & Conclusion
The comparative analysis confirms that while the Conventional Isocratic Method is sufficient for basic assay (potency) testing, it fails to meet modern ICH requirements for impurity profiling due to poor resolution of the hydrolytic degradant (21-desacetyl deflazacort).
The Advanced Gradient UHPLC Method is the superior alternative. It provides:
-
Higher Specificity: Baseline separation of the active metabolite and process impurities.
-
Greater Sensitivity: LOQ of 0.05 µg/mL allows for quantitation well below the ICH reporting threshold (0.1%).
-
Efficiency: Reduces solvent waste by >80%, aligning with green chemistry principles.
For researchers dealing with Deflazacort, adopting a core-shell gradient protocol is the most robust path to regulatory compliance.
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[8][9] ICH Guidelines. Link
-
BenchChem. "Stability-Indicating Assay Method for Deflazacort and Impurity C: Application Notes and Protocols." BenchChem Application Notes. Link
-
National Institutes of Health (NIH). "Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant." PubMed Central. Link
-
ResearchGate. "Development and validation of stability-indicating RP-HPLC method for estimation of deflazacort in pharmaceutical dosage form." ResearchGate Publications. Link
-
SciELO. "Spectrophotometric and HPLC determination of deflazacort in pharmaceutical dosage forms." Brazilian Journal of Pharmaceutical Sciences. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Development and Validation of a Reversed-Phase HPLC Method for the Determination of Deflazacort in Pharmaceutical Dosag… [ouci.dntb.gov.ua]
Safety Operating Guide
6beta-Hydroxy-21-desacetyl Deflazacort proper disposal procedures
Executive Summary
6
Immediate Directives:
-
Do Not dispose of down the drain (sewer).[3]
-
Do Not dispose of in standard municipal trash.
-
Do Not autoclave chemical waste (autoclaving sterilizes but does not destroy the steroid nucleus).
-
Mandatory: Segregate as "Non-Halogenated Organic" or "Cytotoxic/Pharmaceutical" waste for incineration.
Compound Profile & Hazard Identification
To ensure safety, we must understand the compound's lineage.[3] Deflazacort is a prodrug.[2][4][5][6] It is hydrolyzed to 21-desacetyl deflazacort (the active pharmacological agent), which is further metabolized by CYP3A4 to 6
Although this metabolite exhibits reduced glucocorticoid receptor binding affinity, laboratory safety protocols dictate treating it with the same rigor as the parent corticosteroid due to potential reproductive toxicity and environmental persistence.
Hazard Classification (GHS Standards)
-
Reproductive Toxicity: Category 1B or 2 (Suspected of damaging fertility or the unborn child).
-
STOT-RE (Specific Target Organ Toxicity): Category 2 (May cause damage to organs through prolonged or repeated exposure, specifically the endocrine system).
Physical Properties relevant to Disposal
| Property | Description | Impact on Disposal |
| State | Solid (Powder) | Dust generation risk; requires HEPA filtration. |
| Solubility | Low water solubility; soluble in organic solvents (DMSO, Methanol) | Liquid waste will likely be solvent-based. |
| Stability | Stable steroid nucleus | Resistant to biological degradation; requires incineration. |
Containment & Handling Protocols
Before disposal can occur, the workflow must prevent contamination.[3][7]
Engineering Controls[5]
-
Primary: Handle all dry powder within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.
-
Secondary: Use a static-dissipative balance enclosure for weighing to prevent powder dispersal.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Respiratory | N95 (minimum) or PAPR (if handling >1g) | Prevents inhalation of airborne particulates. |
| Dermal | Double Nitrile Gloves (0.11mm min thickness) | Breakthrough time protection against carrier solvents. |
| Body | Tyvek® Lab Coat or Gown (Rear-closing) | Prevents accumulation on street clothes. |
| Ocular | Safety Goggles (Indirect Vent) | Prevents mucosal absorption via eyes. |
Disposal Procedures (Step-by-Step)
The following protocols comply with RCRA (Resource Conservation and Recovery Act) principles for "Pharmaceutical Waste" that is not P- or U-listed but is environmentally hazardous.
Workflow A: Solid Waste (Powder, Contaminated Wipes, PPE)
-
Collection: Place waste directly into a transparent, sealable polyethylene bag (4 mil thickness) inside the fume hood.
-
Double Bagging: Seal the first bag, wipe the exterior with 70% Ethanol/Water, and place it into a second bag.
-
Labeling: Affix a hazardous waste label.
-
Text: "Pharmaceutical Waste - Incineration Only."
-
Constituents: "6beta-Hydroxy-21-desacetyl Deflazacort, Trace Solvents."
-
-
Container: Transfer to a Yellow Rigid Waste Bin (standard for trace chemo/pharmaceutical waste) or a Black Bin (RCRA Hazardous) depending on your facility's specific color coding for incineration.
Workflow B: Liquid Waste (Mother Liquor, HPLC Effluent)
-
Segregation: Do not mix with aqueous acid/base streams. Use a dedicated carboy for "Non-Halogenated Organics."
-
Composition: Ensure the carboy is compatible with the solvent used (e.g., HDPE for Methanol/Water mixtures).
-
Labeling:
-
Text: "Flammable Liquid, Toxic."
-
Constituents: "[Solvent Name] >90%, 6beta-Hydroxy-21-desacetyl Deflazacort <1%."
-
-
Disposal Path: This stream must be sent to a fuel blending facility or high-temperature incinerator.
Workflow C: Sharps (Needles, Broken Glass)
-
Immediate Action: Discard immediately into a Red Biohazard/Sharps Container .
-
Differentiation: If the sharp is visibly contaminated with significant amounts of the compound, use the Yellow/White Chemotherapy Sharps container to ensure incineration rather than autoclaving.
Disposal Decision Logic (Visualized)
The following diagram outlines the critical decision-making process to ensure the steroid nucleus is destroyed.
Figure 1: Decision tree ensuring all waste streams lead to high-temperature incineration, preventing environmental release.
Emergency Procedures
Accidental Spillage (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double gloves, N95 mask, and goggles.
-
Contain: Cover the spill with a damp paper towel (to prevent dust) or an absorbent pad.
-
Clean: Wipe the area with 70% Isopropanol or a detergent solution. Do not use bleach (oxidizers may react unpredictably with complex organics).
-
Dispose: Place all cleanup materials into the Hazardous Waste stream (Workflow A).
Accidental Exposure
-
Skin: Wash with soap and copious water for 15 minutes.[4]
-
Eyes: Flush with water/saline for 15 minutes.[4] Seek medical attention.
-
Inhalation: Move to fresh air immediately.
Regulatory Framework
While Deflazacort is not explicitly listed on the EPA's RCRA "P" (Acutely Hazardous) or "U" (Toxic) lists, the disposal of corticosteroids falls under strict environmental stewardship guidelines.
-
US EPA: 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals).[8]
-
European Waste Catalogue (EWC): Code 18 01 08 * (Cytotoxic and cytostatic medicines).
-
Best Practice: Treat as "Trace Chemotherapy Waste" to ensure incineration.[9]
References
-
U.S. Food and Drug Administration (FDA). (2017). Emflaza (deflazacort) Prescribing Information. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 189821, Deflazacort. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2019).[8][10] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016).[11] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
- 1. In vitro cytochrome P450- and transporter-mediated drug interaction potential of 6β-hydroxy-21-desacetyl deflazacort-A major human metabolite of deflazacort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. esschemco.com [esschemco.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. I. Regulated Medical Waste | Infection Control | CDC [cdc.gov]
- 8. epa.gov [epa.gov]
- 9. Comprehensive Guide to Medical Waste Incineration by Stericycle | Stericycle [stericycle.com]
- 10. epa.gov [epa.gov]
- 11. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
